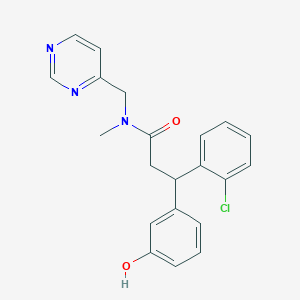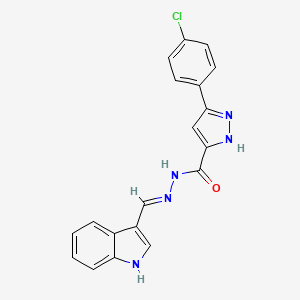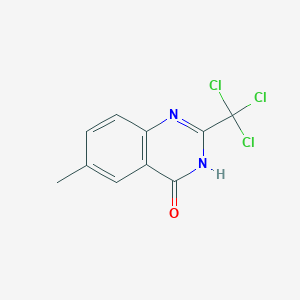![molecular formula C23H28N2O B6122062 3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diethyl-1,5-diphenyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo compounds It is characterized by a bicyclic structure with nitrogen atoms at positions 3 and 7, and phenyl groups at positions 1 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the formation of the bicyclic core followed by the introduction of the ethyl and phenyl groups. One common method involves the use of a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3,7-Diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but lacks the ethyl groups at positions 3 and 7.
3,7-Dimethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
3,7-Diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to the presence of ethyl groups, which may influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-3-24-15-22(19-11-7-5-8-12-19)17-25(4-2)18-23(16-24,21(22)26)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSAZPDUHAUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one](/img/structure/B6121987.png)
![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)

![4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-[CHLORO(DIFLUORO)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B6122050.png)
![1-(Cyclohexylmethyl)-3-[[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one](/img/structure/B6122065.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)


![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
